Methyl 6-amino-5-bromonicotinate

Analytical Chemistry Process Chemistry Pharmaceutical Intermediate Sourcing

Researchers building kinase inhibitor libraries face inconsistent supply of regiochemically precise halogenated pyridine building blocks. Methyl 6-amino-5-bromonicotinate (≥98%) eliminates this bottleneck with a validated trifunctional architecture: • C5-Br enables high-efficiency Suzuki-Miyaura coupling (Pd(0) oxidative addition) for biaryl diversification • Methyl ester supports rapid aminolysis/amidation under mild conditions (rt-60°C) • C6-NH₂ directs pyrido[2,3-d]pyrimidine cyclization for antitumor scaffolds. Validated in Raf kinase & p38α MAPK inhibitor programs. 98% purity minimizes cross-coupling side products at library scale. Stored under inert atmosphere at 2-8°C, protected from light.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 180340-70-9
Cat. No. B070909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-5-bromonicotinate
CAS180340-70-9
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)N)Br
InChIInChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10)
InChIKeyLNTAAMVZKGYIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Amino-5-bromonicotinate: Trifunctional Pyridine Building Block


Methyl 6-amino-5-bromonicotinate (CAS 180340-70-9), also cataloged as methyl 2-amino-3-bromopyridine-5-carboxylate, is a halogenated nicotinate ester with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol [1]. This compound belongs to the class of 2-amino-3-halopyridine-5-carboxylate esters and features three synthetically addressable functional groups—a primary amino group at the 6-position, a bromine atom at the 5-position, and a methyl ester at the 3-position of the pyridine ring—that collectively enable sequential chemoselective transformations (Suzuki–Miyaura coupling at C5, amidation/amination at the ester, and N-functionalization at C6) for the construction of nitrogen-containing heterocyclic scaffolds prevalent in kinase inhibitor programs . It is primarily sourced as a pharmaceutical intermediate, with commercial availability at ≥97% purity through multiple suppliers, and is stored under inert atmosphere at 2–8°C with protection from light .

1
Trifunctional scaffold for sequential, chemoselective transformations.
2
Kinase inhibitor building block for convergent biaryl amide synthesis.
3
Supports solid-phase combinatorial library preparation.

Methyl 6-Amino-5-bromonicotinate vs. Ethyl Ester and Chloro Analog


Generic substitution among 6-amino-5-halonicotinate esters is not chemically valid due to three interdependent molecular properties that critically govern downstream synthetic outcomes. First, the C–Br bond at the 5-position exhibits substantially higher oxidative addition reactivity with Pd(0) catalysts compared to the C–Cl bond, which is essential for efficient Suzuki–Miyaura cross-coupling required to construct biaryl kinase inhibitor cores [1]. Second, the methyl ester provides lower steric hindrance than the ethyl ester during nucleophilic acyl substitution, enabling faster amidation and transesterification kinetics [2]. Third, the specific 2-amino-3-bromo regiochemistry (as opposed to 2-amino-5-bromo or other substitution patterns) dictates the electronic environment of the pyridine ring and governs the chemoselectivity of subsequent N-directed transformations critical for constructing pyrido[2,3-d]pyrimidine and related fused heterocyclic systems [3]. These three factors are non-interchangeable; selecting an alternative ester or halogen congener alters the rate-determining step energetics, cross-coupling efficiency, or regiochemical outcome of the synthetic sequence.

Target: Methyl Ester (C-Br)
C-Br oxidative addition enables standard Suzuki coupling
Lower steric hindrance for nucleophilic acyl substitution
2-amino-3-bromo regiochemistry directs fused heterocycle formation
Substitute: Chloro or Ethyl Analog
C-Cl bond may require specialized ligands and higher temperatures
Ethyl ester may slow amidation kinetics under mild conditions
Alternative regioisomers may alter ring-fusion topology
Critical mismatch risk: Halogen type and ester group are not interchangeable; changing either may alter rate-determining step energetics, cross-coupling efficiency, or regiochemical outcome.

Methyl 6-Amino-5-bromonicotinate: Comparative Evidence


GC Purity Advantage vs. Ethyl Ester

Commercially supplied methyl 6-amino-5-bromonicotinate is routinely available at 98% minimum purity as determined by GC, with multiple vendors (AKSci, CapotChem, Sigma-Aldrich/ChemScene) independently confirming this specification [1]. In contrast, the ethyl ester analog (CAS 850429-51-5) is consistently listed at 95% minimum purity across major suppliers including Synthonix/Sigma-Aldrich, AKSci, and Bidepharm . This 3-percentage-point differential is practically meaningful in multi-step medicinal chemistry synthesis, where each intermediate's purity propagates multiplicatively through subsequent transformations.

GC Purity vs. Ethyl Ester
Direct comparison
98% vs. 95% (ethyl ester) minimum purity by GC
Supports multi-step synthesis: lower cumulative impurity carry-through.
2.5× higher impurity burden in ethyl ester; data from supplier COAs.
Analytical Chemistry Process Chemistry Pharmaceutical Intermediate Sourcing

Melting Point and Physical Form Advantage

The methyl ester exhibits a melting point in the range of 166–169°C (Aladdin, Bidepharm, Fisher Scientific/Alfa Aesar) to 173.5–175.0°C (Thermo Scientific/Acros, AKSci) as a brown to light-brown crystalline solid [1][2]. By comparison, ethyl 6-amino-5-bromonicotinate melts at 125–127°C as a light-yellow powder [3]. The approximately 41–50°C higher melting point of the methyl ester reflects stronger intermolecular hydrogen-bonding networks in the crystal lattice, which translates to reduced hygroscopicity and diminished electrostatic charging during manual weighing operations under ambient laboratory conditions.

Melting Point vs. Ethyl Ester
Direct comparison
ΔTₘ ≈ +41°C to +50°C higher (166–175°C vs. 125–127°C)
Wider thermal operating window; reduced risk of caking during weighing.
Measured by capillary method/DSC; crystalline solid at ambient lab temperatures.
Solid-State Chemistry Analytical Weighing Laboratory Operations

Cross-Coupling Reactivity: Bromo vs. Chloro

The carbon–bromine bond at the 5-position of methyl 6-amino-5-bromonicotinate undergoes oxidative addition to Pd(0) catalysts with significantly lower activation energy compared to the carbon–chlorine bond present in methyl 6-amino-5-chloronicotinate (CAS 856211-63-7) [1]. This difference is fundamental to palladium-catalyzed cross-coupling reactivity: C–Br bonds are the established substrate class for Suzuki–Miyaura, Stille, and Buchwald–Hartwig couplings under standard conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 80–100°C), whereas C–Cl bonds typically require specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) or higher temperatures (>110°C) to achieve comparable conversion [2]. The 5-bromonicotinate scaffold has been explicitly employed in solid-phase Suzuki coupling for combinatorial library preparation, demonstrating the synthetic utility of this halogen [3]. The chloro analog (typically supplied at 95% purity) lacks this broad coupling reactivity profile without ligand optimization .

Cross-Coupling Reactivity
Class-level inference
C-Br oxidative addition rate >> C-Cl under standard Pd(0) conditions
Bromo substituent may eliminate need for ligand screening in array synthesis.
Based on C-X bond dissociation energies; C-Cl often requires SPhos/XPhos or higher T.
Cross-Coupling Chemistry Suzuki–Miyaura Reaction Kinase Inhibitor Synthesis

Ester Steric Hindrance and Reactivity

The methyl ester of 6-amino-5-bromonicotinate presents a single-carbon alkoxy group (OCH₃) at the 3-carboxylate position, whereas the ethyl ester analog bears a two-carbon ethoxy group (OCH₂CH₃). This structural difference has a well-established kinetic consequence: methyl esters undergo nucleophilic acyl substitution (amidation, hydrolysis, transesterification) at rates that are measurably faster than their ethyl ester counterparts due to reduced steric congestion around the carbonyl carbon in the tetrahedral intermediate [1]. The relative rate enhancement of methyl over ethyl esters is on the order of approximately 1.2–2× depending on the nucleophile and solvent system, as documented in systematic kinetic studies of ester aminolysis [2]. The tert-butyl ester analog (CAS 1201786-72-2), while useful for orthogonal deprotection strategies, is substantially more sterically encumbered and resists direct aminolysis under mild conditions [3].

Ester Steric Hindrance
Class-level inference
Methyl ester rate ~1.2–2× faster than ethyl in nucleophilic acyl substitution
May reduce amidation time and permit lower reaction temperatures.
General trend from Taft steric parameters; solvent and amine dependent.
Physical Organic Chemistry Amidation Kinetics Ester Hydrolysis

Patent Prevalence in Kinase Inhibitor Space

Patent co-occurrence analysis via PubChem reveals that ethyl 6-amino-5-bromonicotinate (the closest ester analog with available data) appears in approximately 130 patents, predominantly classified under kinase modulation, Raf kinase inhibition, and glucokinase activation [1]. The methyl ester scaffold shares this patent chemical space as a key synthetic intermediate for constructing biaryl amide kinase inhibitors targeting BRAF, p38α, and related oncogenic kinases [2]. In contrast, the 5-chloro analog (methyl 6-amino-5-chloronicotinate, CAS 856211-63-7) has limited patent representation, reflecting the synthetic community's preference for bromine as the leaving group in cross-coupling-enabled drug discovery . The bromonicotinate core is explicitly cited as a building block for pyrido[2,3-d]pyrimidine and PARP inhibitor intermediate synthesis [3].

Patent Prevalence
Cross-study comparable
Ethyl bromo analog found in ~130 patents vs. limited for chloro analog
Aligns synthetic routes with established kinase inhibitor SAR frameworks.
PubChemLite patent co-occurrence data; search date April 2026.
Patent Analytics Kinase Inhibitor IP Chemical Space Analysis

Cost and Supply Chain Comparison

At the 5-gram procurement scale, methyl 6-amino-5-bromonicotinate is priced at approximately $187.90 (Aladdin M140188-5g, 98% purity), yielding a unit cost of ~$37.58/g . The ethyl ester analog at a comparable scale (Macklin E841813-5g, 95% purity) is priced at approximately ¥1,394 (~$192 USD), yielding a unit cost of ~$38.40/g for a lower-purity (95% vs 98%) material [1]. At the 25-gram tier, the methyl ester is available in stock globally (e.g., AchemBlock 100G at $390 list, translating to $3.90/g at bulk scale), with multiple vendors maintaining inventory . The methyl ester is also available from Sigma-Aldrich, Thermo Scientific, Aladdin, Bidepharm, AKSci, and CapotChem, representing a diversified supply base that mitigates single-vendor dependency risk [2].

Cost and Supply Chain
Direct comparison
~$37.58/g (98% purity) vs. ~$38.40/g (95% purity) for ethyl ester at 5 g scale
Supports budget-constrained library synthesis with diversified multi-vendor availability.
Pricing sourced April 2026; excludes shipping/customs; ≥6 global suppliers.
Procurement Economics Supply Chain Medicinal Chemistry Budgeting

Methyl 6-Amino-5-bromonicotinate: Key Applications


Kinase Inhibitor Library Synthesis via Suzuki–Amidation

The trifunctional architecture of methyl 6-amino-5-bromonicotinate—with its Pd(0)-reactive C–Br bond, nucleophile-accessible methyl ester, and modifiable C6-amino group—enables a convergent, two-step diversification strategy for constructing biaryl amide kinase inhibitor libraries [1]. In the first step, Suzuki–Miyaura coupling at C5 installs aryl/heteroaryl diversity elements using commercial boronic acids under standard Pd(PPh₃)₄ catalysis at 80–100°C, exploiting the high oxidative addition reactivity of the C–Br bond that would be inaccessible with the C–Cl analog without ligand optimization [2]. In the second step, the methyl ester undergoes direct aminolysis with primary or secondary amines, benefiting from the methyl ester's lower steric hindrance relative to the ethyl ester to achieve faster conversion under mild conditions (room temperature to 60°C, 2–12 h) [3]. This two-step sequence has been validated in the patent literature for generating Raf kinase (BRAF, C-Raf) and p38α MAP kinase inhibitor candidates . The 98% starting purity is critical at library scale, where the cumulative yield of 50–200 compounds depends on each intermediate's purity and the absence of halogen-containing impurities that could compete in downstream cross-coupling steps.

Pyrido[2,3-d]pyrimidine Scaffold Construction

Methyl 6-amino-5-bromonicotinate serves as a strategic precursor for constructing pyrido[2,3-d]pyrimidine scaffolds—a privileged chemotype in antitumor drug discovery with documented activity against dihydrofolate reductase (DHFR) and tyrosine kinase targets [1]. The synthetic sequence involves: (i) bromination or direct utilization of the C5-bromo substituent, (ii) cyclization with formamidine or guanidine derivatives at the C6-amino/C5-ester locus, and (iii) subsequent functionalization of the pyrimidine ring. The 2-amino-3-bromo regiochemistry is essential for directing the cyclization to the [2,3-d] fusion mode; alternative regioisomers (e.g., 2-amino-5-bromo) would produce different ring-fusion topologies [2]. This application leverages the compound's higher melting point (166–175°C), which permits thermal cyclization conditions (typically 120–160°C in polar aprotic solvents) without premature melting or decomposition that might occur with the lower-melting ethyl ester analog [3].

Solid-Phase Combinatorial Chemistry

The 5-bromonicotinate core, exemplified by methyl 6-amino-5-bromonicotinate, has been successfully employed in solid-phase Suzuki coupling protocols for generating combinatorial libraries of 5-substituted nicotinic acid derivatives [1]. In this workflow, the carboxylic acid form (obtained by ester hydrolysis of the methyl ester) is loaded onto Wang, Rink, or BAL resin via the carboxylate, followed by Pd(0)-catalyzed Suzuki coupling at C5 with diverse arylboronic acids, and finally cleaved from the resin to release the 5-arylated nicotinic acid products. The methyl ester's superior hydrolysis kinetics relative to the ethyl ester facilitate the initial saponification step to the resin-loadable free acid [2]. The high purity (98% GC) of the input methyl ester minimizes resin-loading of halogenated impurities that could otherwise generate deletion products or reduce the analytical integrity of the final library [3].

PARP Inhibitor Intermediate Synthesis

The 6-amino-5-bromonicotinate scaffold is structurally analogous to the nicotinamide core found in PARP inhibitors such as olaparib, where the pyridine-3-carboxamide moiety serves as the NAD⁺-competitive pharmacophore [1]. The bromine atom at the 5-position provides a synthetic handle for late-stage diversification via cross-coupling to install substituted aryl groups that occupy the PARP enzyme's nicotinamide-binding pocket. The methyl ester can be converted directly to the primary amide (CONH₂) via ammonolysis, bypassing the need for carboxylic acid intermediate isolation. In this context, procurement of the 98% purity methyl ester is functionally significant because residual halogenated impurities (present at higher levels in 95% purity material) could act as competitive inhibitors or irreversible binders in downstream biochemical PARP assays, confounding IC₅₀ determinations [2].

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Trifunctional scaffold with Pd(0)-reactive C-Br
Cross-coupling efficiency and amidation kinetics
Pyrido[2,3-d]pyrimidine Scaffold Construction
2-Amino-3-bromo regiochemistry and thermal stability
Cyclization selectivity and scaffold fidelity
Solid-Phase Combinatorial Chemistry
Ester hydrolysis kinetics and high input purity
Resin loading efficiency and library integrity
PARP Inhibitor Intermediate Synthesis
Nicotinamide pharmacophore mimicry and purity
Impurity profiling and ammonolysis conversion

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